molecular formula C9H6F6O B1347294 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 721-36-8

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No. B1347294
CAS RN: 721-36-8
M. Wt: 244.13 g/mol
InChI Key: BSMNENKVFMPEGA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol, also known as TFPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a colorless liquid that is commonly used as a solvent in organic chemistry experiments. TFPE has several unique properties that make it an attractive option for use in scientific research, including its high boiling point, low toxicity, and excellent solubility in a wide range of solvents.

Scientific Research Applications

Hydroarylation and Chemical Synthesis

The molecule has been utilized in regiocontrolled hydroarylation of (trifluoromethyl)acetylenes in superacids, demonstrating its role in the synthesis of CF3‐Substituted 1,1‐Diarylethenes. This process is highly regioselective, yielding 1,1-diaryl-2-trifluoromethylethenes and, depending on workup conditions, 3,3,3-trifluoro-1,1-diarylpropan-1-ols. The reaction mechanism has been explored through spectroscopic and theoretical methods, revealing the reactive nature of the trifluoromethylated vinyl cations and the stability of 2,2,2-trifluoroethylated carbocation intermediates (H. M. H. Alkhafaji et al., 2013).

Kinetic Resolution and Enantioselective Processes

Research has demonstrated the molecule's application in the highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution, showcasing its potential in producing enantiomerically pure compounds. This resolution process has paved the way for subsequent reactions, highlighting the molecule's utility in stereocontrolled organic synthesis (M. Shimizu et al., 1996).

Electrophilic Trifluoromethylthiolation

Another study introduced the molecule as part of a reagent for electrophilic trifluoromethylthiolation reactions, offering a broad set of organic compounds transformed into trifluoromethylthio (SCF3) compounds. This showcases the molecule's adaptability in facilitating modifications that introduce trifluoromethylthiol groups into various organic substrates, expanding its utility in the synthesis of fluorinated compounds (Zhong Huang et al., 2016).

Material Science and Polymer Chemistry

Furthermore, the molecule has been involved in the synthesis of novel polyimides, derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane. This research underscores its significance in developing new materials, where its incorporation into polymers yields products with exceptional thermal stability, mechanical properties, and solubility in various organic solvents (D. Yin et al., 2005).

properties

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMNENKVFMPEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288380
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol

CAS RN

721-36-8
Record name 721-36-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene (AI1). To a stirred solution of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanol (4.0 g, 16.3 mmol) in CH2Cl2 (50 mL), were added NBS (2.9 g, 16.3 mmol) and triphenyl phosphite (5.06 g, 16.3 mmol), and the resultant reaction mixture was heated at reflux for 18 h. After the reaction was deemed complete by TLC, the reaction mixture was cooled to 25° C. and was concentrated under reduced pressure. Purification by flash column chromatography (SiO2, 100-200 mesh; eluting with 100% pentane) afforded the title compound as a liquid (2.0 g, 40%): 1H NMR (400 MHz, CDCl3) δ 7.41 (s, 3H), 5.00 (m, 1H); EIMS m/z 306 ([M]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
40%

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